molecular formula C26H30N2O2 B4082114 1-[4-(diphenylmethyl)-1-piperazinyl]-3-phenoxy-2-propanol

1-[4-(diphenylmethyl)-1-piperazinyl]-3-phenoxy-2-propanol

Cat. No. B4082114
M. Wt: 402.5 g/mol
InChI Key: MIEQTGGXHMZWBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(diphenylmethyl)-1-piperazinyl]-3-phenoxy-2-propanol, also known as Phenoxybenzamine, is a chemical compound that has been used in scientific research for several decades. This compound is a non-selective alpha-blocker that is used to block the effects of adrenaline and noradrenaline in the body. It has been used in various research studies to investigate its mechanism of action, biochemical and physiological effects, as well as its potential therapeutic applications.

Mechanism of Action

1-[4-(diphenylmethyl)-1-piperazinyl]-3-phenoxy-2-propanolmine works by blocking the alpha-adrenergic receptors in the body, which are responsible for the effects of adrenaline and noradrenaline. This results in a decrease in blood pressure and an increase in blood flow to certain areas of the body. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
1-[4-(diphenylmethyl)-1-piperazinyl]-3-phenoxy-2-propanolmine has several biochemical and physiological effects on the body. It has been shown to decrease blood pressure, increase blood flow to certain areas of the body, and inhibit the growth and proliferation of cancer cells. Additionally, it has been shown to have an effect on the sympathetic nervous system, which is responsible for the fight or flight response in the body.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[4-(diphenylmethyl)-1-piperazinyl]-3-phenoxy-2-propanolmine in lab experiments is its ability to block the effects of adrenaline and noradrenaline, which can be useful in investigating the effects of these neurotransmitters on the body. Additionally, its ability to inhibit the growth and proliferation of cancer cells makes it a useful tool in cancer research. However, one limitation of using 1-[4-(diphenylmethyl)-1-piperazinyl]-3-phenoxy-2-propanolmine in lab experiments is its non-selective nature, which can lead to unwanted side effects.

Future Directions

There are several future directions for the use of 1-[4-(diphenylmethyl)-1-piperazinyl]-3-phenoxy-2-propanolmine in scientific research. One direction is the investigation of its potential as a treatment for other types of cancer, such as breast cancer and lung cancer. Additionally, its potential as a treatment for other conditions, such as Raynaud's disease and erectile dysfunction, could be explored. Finally, the development of more selective alpha-blockers could lead to more targeted and effective treatments for various conditions.

Scientific Research Applications

1-[4-(diphenylmethyl)-1-piperazinyl]-3-phenoxy-2-propanolmine has been used in various scientific research studies to investigate its potential therapeutic applications. It has been shown to be effective in treating conditions such as hypertension, pheochromocytoma, and urinary retention. Additionally, it has been used in studies to investigate its potential as a treatment for prostate cancer.

properties

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-3-phenoxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O2/c29-24(21-30-25-14-8-3-9-15-25)20-27-16-18-28(19-17-27)26(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-15,24,26,29H,16-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEQTGGXHMZWBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=CC=C2)O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Diphenylmethyl)-1-piperazinyl]-3-phenoxy-2-propanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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